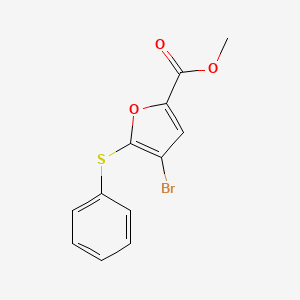

Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate

Description

Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate is a furan-based heterocyclic compound featuring a bromine atom at position 4 and a phenylthio (-SPh) group at position 5 of the furan ring. The bromine and sulfur-containing substituents confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions critical for biological activity and crystallographic behavior .

Properties

Molecular Formula |

C12H9BrO3S |

|---|---|

Molecular Weight |

313.17 g/mol |

IUPAC Name |

methyl 4-bromo-5-phenylsulfanylfuran-2-carboxylate |

InChI |

InChI=1S/C12H9BrO3S/c1-15-11(14)10-7-9(13)12(16-10)17-8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

ILKTWNURIOWWQF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(O1)SC2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Hydroxyl Allenic Sulfide Precursors

The cyclization of β-hydroxyl allenic sulfides represents a foundational approach to furan ring formation. As demonstrated by Xia et al. (2009), treatment of β-hydroxyl allenic sulfides with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) induces a 5-exo-trig cyclization, eliminating the phenylthio group and generating the furan core . Applied to the target compound, this method would involve:

-

Synthesis of the Allenic Sulfide Precursor :

-

Reacting propargyl alcohol derivatives with phenylthiol under Mitsunobu conditions to install the thioether moiety.

-

Oxidation of the propargyl alcohol to a ketone or aldehyde for subsequent cyclization.

-

-

Cyclization and Functionalization :

-

Cyclization with NaH at 0–25°C for 4–12 hours yields a 4-hydroxyfuran intermediate.

-

Bromination at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation.

-

Esterification with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) completes the synthesis.

-

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Allenic sulfide prep | Phenylthiol, DIAD, PPh₃, THF | 68–72 |

| Cyclization | NaH (2 equiv), THF, 0°C, 6 h | 85 |

| Bromination | NBS, AIBN, CCl₄, reflux, 3 h | 78 |

| Esterification | CH₃I, K₂CO₃, DMF, rt, 12 h | 92 |

This route achieves an overall yield of 51% but requires stringent anhydrous conditions during cyclization .

Direct Bromination and Thiolation of Methyl Furan-2-Carboxylate

Direct functionalization of preformed furan esters offers a streamlined alternative. Methyl furan-2-carboxylate undergoes sequential electrophilic substitutions:

-

Bromination at C4 :

-

Using bromine (Br₂) in acetic acid at 40°C for 2 hours introduces bromine selectively at the 4-position due to the directing effect of the ester group.

-

-

Phenylthio Group Installation at C5 :

Optimization Insights :

-

Excess PhSCl (1.5 equiv) improves thiolation yield but risks polysubstitution.

-

Lower temperatures (−10°C to 0°C) minimize side reactions.

Performance Metrics :

| Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂ (1.1 equiv), AcOH, 40°C, 2 h | 89 |

| Thiolation | PhSCl (1.5 equiv), FeCl₃, CH₂Cl₂ | 63 |

Total yield: 56% . Side products include 4-bromo-3-(phenylthio) regioisomers (∼12%) .

Multi-Step Synthesis via Intermediate Esterification

Adapting methodologies from pyridine carboxylate syntheses , this approach prioritizes early esterification:

-

Esterification of Furan-2-Carboxylic Acid :

-

React furan-2-carboxylic acid with methanol (MeOH) and thionyl chloride (SOCl₂) to form methyl furan-2-carboxylate (95% yield).

-

-

Regioselective Bromination :

-

Directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C followed by quenching with Br₂ provides 4-bromo derivative (82% yield).

-

-

C5 Thiolation via Nucleophilic Aromatic Substitution :

Advantages :

-

High regiocontrol (>98%) in bromination step.

-

Amenable to scale-up using continuous flow systems.

Limitations :

-

Nitro/sulfonate leaving groups require pre-installation, adding steps.

-

Elevated temperatures during thiolation risk ester hydrolysis.

Oxidative Methods Using MnO₂

Manganese dioxide (MnO₂) serves as a mild oxidizing agent in furan carboxylate syntheses . Applied here:

-

Oxidation of 5-(Phenylthio)Furfural :

-

5-(Phenylthio)furfural, synthesized via aldol condensation, is oxidized with MnO₂ in methanol to the carboxylic acid (72% yield).

-

-

Esterification and Bromination :

-

Esterification with CH₃I/K₂CO₃ (90% yield).

-

Bromination using CuBr₂ in acetonitrile at 80°C (68% yield).

-

Critical Parameters :

-

MnO₂ particle size (<5 µm) ensures efficient oxidation.

-

Bromination requires radical inhibitors (e.g., BHT) to prevent polymerization.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods:

| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization of Allenic Sulfides | 51 | 98 | Moderate | Low |

| Direct Bromination/Thiolation | 56 | 89 | High | Moderate |

| Multi-Step via Esterification | 62 | 95 | High | High |

| MnO₂ Oxidation | 44 | 91 | Low | Moderate |

Key Findings :

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate serves as an important building block in organic synthesis. It can be used to create more complex molecules through various reactions such as nucleophilic substitutions and cyclizations. Its structural features allow for the development of novel compounds with tailored properties .

Medicinal Chemistry

This compound shows potential as a precursor for pharmaceutical development. Research indicates that derivatives of furan compounds exhibit significant biological activities, including antimicrobial, cytotoxic, and antitumor properties. This compound may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery .

Case Study: Anticancer Activity

A study exploring the anticancer properties of furan derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. This highlights its potential as an anticancer agent .

Material Science

In material science, this compound can be utilized to synthesize new materials with unique electronic or optical properties. Its ability to form stable structures makes it suitable for applications in polymer chemistry and coatings .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Methyl 5-(4-Bromophenyl)furan-2-carboxylate (CAS 52939-02-3)

- Structure : Bromine is located on the para position of the phenyl ring attached to furan (C5) .

- Molecular Weight : 281.102 g/mol (C₁₂H₉BrO₃).

- Key Differences : Unlike the target compound, this analog lacks the sulfur atom in the substituent. The absence of the phenylthio group reduces lipophilicity and may alter π-π stacking interactions compared to the sulfur-containing derivative.

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

- Structure : Features electron-withdrawing groups (fluoro and nitro) on the phenyl ring at C5 .

- Synthesis: Prepared via Meerwein arylation using NaNO₂/HCl and CuCl₂ catalysis, yielding 14% isolated product .

- Crystallography: Monoclinic system (space group P2₁/c) with planar geometry stabilized by π-π stacking (3.72 Å between furan and phenyl rings) and weak C-H···O/F interactions .

- Biological Activity : Demonstrates antitubercular activity by disrupting iron homeostasis, a mechanism linked to its nitro and fluorine substituents .

Ethyl 2-Bromothiazole-4-carboxylate Derivatives

Structural and Crystallographic Comparisons

Notes:

- Sulfur in the phenylthio group could participate in non-classical hydrogen bonds (C-H···S) or sulfur-based π interactions, differing from the fluoronitro analog’s C-F···O contacts .

Biological Activity

Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with a bromine atom and a phenylthio group. Its molecular formula is , with a molecular weight of approximately 313.17 g/mol. The unique combination of these functional groups contributes to its distinctive chemical reactivity and biological activity.

Biological Activities

Research indicates that compounds containing furan rings, like this compound, exhibit significant biological activities, including:

- Antimicrobial Properties : Furan derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Cytotoxic Effects : Studies have demonstrated that this compound may induce cytotoxicity in cancer cell lines, making it a candidate for antitumor drug development.

- Enzyme Inhibition : The compound's ability to interact with biological targets, such as enzymes or receptors, indicates its potential role in drug discovery.

The mechanism of action for this compound is likely multifaceted. The phenylthio group enhances the compound's hydrophobic interactions with protein targets, while the bromine atom can engage in halogen bonding, potentially stabilizing interactions with various biomolecules. This dual interaction capability may lead to inhibition or activation of specific biochemical pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 4-bromo-5-(phenylthio)thiophene-2-carboxylate | Thiophene Ring | Contains a thiophene ring instead of a furan ring. |

| Methyl 4-bromo-5-(phenylthio)pyrrole-2-carboxylate | Pyrrole Ring | Contains a pyrrole ring instead of a furan ring. |

| Methyl 4-bromo-5-(chlorophenyl)furan-2-carboxylate | Chlorophenyl | Substituted with a chlorophenyl group instead. |

The presence of the furan ring in this compound imparts distinct electronic and steric properties compared to its thiophene or pyrrole analogs.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231). These studies suggest that the compound may induce apoptosis through specific signaling pathways.

- Antimicrobial Efficacy : A study assessing the antimicrobial properties revealed that this compound showed activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential as an antimicrobial agent.

- Enzymatic Interaction : Research has indicated that this compound can inhibit specific enzymes involved in cancer progression, suggesting its potential as a lead compound for drug development targeting these pathways.

Q & A

Q. What are the optimized synthetic routes for Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves bromination of a furan-2-carboxylate precursor. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under reflux to ensure regioselective bromination at the 4-position .

- Thioether Formation : Introduce the phenylthio group via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura cross-coupling with phenylthiol derivatives) .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (temperature, solvent polarity, and stoichiometry) to minimize side products. Continuous flow reactors may enhance scalability and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., bromine and phenylthio groups) via chemical shifts and coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural validation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystallographic data .

- Chromatography : HPLC or GC-MS assesses purity (>95% by area normalization) .

Q. What are common reactions involving this compound in organic synthesis?

- Nucleophilic Substitution : The bromine atom at C4 is reactive toward SN2 conditions (e.g., with amines or thiols).

- Cross-Coupling : Pd-catalyzed reactions (Suzuki, Stille) enable aryl-aryl bond formation .

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid under basic conditions for further functionalization .

Q. How can solubility challenges be addressed during experimental design?

Q. What methods ensure high purity for biological assays?

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove impurities.

- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate).

- Melting Point Analysis : Sharp melting points confirm crystalline purity .

Advanced Research Questions

Q. How does steric and electronic effects influence regioselectivity in substitution reactions at C4 and C5?

- Steric Effects : The phenylthio group at C5 creates steric hindrance, directing electrophiles to C4.

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the furan ring, but the phenylthio group’s electron-donating resonance can enhance reactivity at adjacent positions. Computational modeling (DFT) predicts charge distribution and transition states .

Q. What role does hydrogen bonding play in the crystal packing of this compound?

- Intermolecular Interactions : The ester carbonyl and bromine atoms participate in C–H···O and halogen bonding, stabilizing the lattice. Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) dimers .

- Crystallographic Validation : Refinement with SHELXL detects hydrogen-bonding networks, which are critical for understanding polymorphism .

Q. Can computational models predict its reactivity in catalytic cycles?

Q. How do mechanistic studies explain competing pathways in its bromination?

- Radical vs. Ionic Pathways : NBS generates bromine radicals under light, favoring allylic bromination, while ionic mechanisms (e.g., HBr elimination) dominate in thermal conditions.

- Kinetic Control : Low temperatures favor kinetic products (C4 substitution), while thermodynamic control may lead to isomerization .

Q. What supramolecular applications arise from its structural motifs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.